5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene

Description

Chemical Name: 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene

CAS Registry Number: 1365272-89-4

Molecular Formula: C₁₁H₁₄BrClO₂

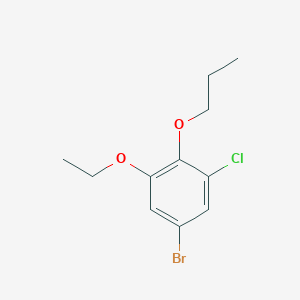

Structural Features:

- A benzene ring substituted with four functional groups:

- Chlorine at position 1 (electron-withdrawing).

- Propoxy group (-OCH₂CH₂CH₃) at position 2 (electron-donating).

- Ethoxy group (-OCH₂CH₃) at position 3 (electron-donating).

- Bromine at position 5 (electron-withdrawing).

This compound combines both electron-donating (alkoxy) and electron-withdrawing (halogen) substituents, creating a unique electronic profile. Its synthesis likely involves sequential etherification and halogenation steps, leveraging the directing effects of substituents for regioselectivity.

Properties

IUPAC Name |

5-bromo-1-chloro-3-ethoxy-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClO2/c1-3-5-15-11-9(13)6-8(12)7-10(11)14-4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLVEYSZGPYIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268259 | |

| Record name | 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-89-4 | |

| Record name | 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Reactions Analysis

5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on other molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

5-Bromo-1,3-dichloro-2-isopropoxybenzene

CAS : MFCD11855953 (MDL number)

Molecular Formula : C₉H₈BrCl₂O

Substituents :

- Chlorine atoms at positions 1 and 3.

- Isopropoxy group (-OCH(CH₃)₂) at position 2.

- Bromine at position 5.

Key Differences :

- Substituent Types : The dichloro substitution (positions 1 and 3) replaces the ethoxy group in the target compound, reducing steric bulk but increasing electron-withdrawing effects.

- Molecular Weight : 283 g/mol (vs. 293.58 g/mol for the target), due to fewer carbon atoms in the isopropoxy group.

- Reactivity : The absence of ether groups at positions 2 and 3 may enhance stability toward hydrolysis but could reduce solubility in polar solvents.

5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene

CAS : 929621-32-9

Molecular Formula : C₁₁H₁₃BrClFO₂

Substituents :

- Diethoxymethyl group (-CH(OCH₂CH₃)₂) at position 2.

- Fluorine at position 3.

- Chlorine at position 1 and bromine at position 5.

Key Differences :

- Functional Groups : The diethoxymethyl group introduces a branched ether structure, which may increase steric hindrance compared to the linear propoxy group in the target compound. Fluorine’s strong inductive effect enhances electron withdrawal at position 3.

- Molecular Weight : 311.5 g/mol (higher than the target), attributed to the diethoxymethyl group.

- Reactivity : The diethoxymethyl group is prone to hydrolysis under acidic conditions, forming a ketone, whereas the target’s alkoxy groups are more stable.

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

CAS: 1365272-18-9 Molecular Formula: C₈H₇BrClNO₃ Substituents:

- Ethoxy group (-OCH₂CH₃) at position 2.

- Nitro group (-NO₂) at position 3.

- Chlorine at position 1 and bromine at position 5.

Key Differences :

- Electronic Effects : The nitro group at position 3 is a strong electron-withdrawing moiety, contrasting with the electron-donating ethoxy group in the target compound. This significantly alters the ring’s electron density and reactivity.

- Molecular Weight : 280.5 g/mol (lower than the target), due to fewer carbons and the absence of a propoxy group.

- Applications : Nitro groups are common in agrochemicals and explosives, suggesting divergent applications compared to alkoxy-dominated compounds.

Comparative Analysis Table

| Compound Name | CAS | Molecular Formula | Substituent Positions (1, 2, 3, 5) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene | 1365272-89-4 | C₁₁H₁₄BrClO₂ | Cl, OCH₂CH₂CH₃, OCH₂CH₃, Br | Alkoxy, Halogens | 293.58 |

| 5-Bromo-1,3-dichloro-2-isopropoxybenzene | MFCD11855953 | C₉H₈BrCl₂O | Cl, OCH(CH₃)₂, Cl, Br | Halogens, Alkoxy | 283.00 |

| 5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene | 929621-32-9 | C₁₁H₁₃BrClFO₂ | Cl, CH(OCH₂CH₃)₂, F, Br | Branched Ether, Halogens | 311.50 |

| 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | 1365272-18-9 | C₈H₇BrClNO₃ | Cl, OCH₂CH₃, NO₂, Br | Nitro, Alkoxy, Halogens | 280.50 |

Implications of Structural Differences

- Solubility : Alkoxy groups enhance solubility in organic solvents, while nitro or halogen-heavy compounds may prefer polar aprotic solvents.

- Synthetic Routes : Nitro groups require nitration reactions, whereas alkoxy groups are introduced via nucleophilic substitution.

- Stability : Dichloro and nitro-substituted compounds exhibit higher thermal stability but may face hydrolysis challenges (e.g., nitro reduction).

Biological Activity

5-Bromo-1-chloro-3-ethoxy-2-propoxybenzene is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings and data.

Chemical Structure and Properties

This compound is characterized by a bromine atom, a chlorine atom, and two ether substituents (ethoxy and propoxy) on a benzene ring. Its molecular formula is with a molecular weight of approximately 293.59 g/mol. The presence of halogen atoms suggests potential reactivity in biological systems.

The biological activity of this compound primarily stems from its ability to act as an electrophile . This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. Such interactions can modulate enzyme activities and receptor functions, leading to various biological effects.

Key Mechanisms:

- Nucleophilic Substitution : The compound can undergo substitution reactions where bromine or chlorine is replaced by nucleophiles.

- Oxidation/Reduction : It can be oxidized to form quinones or reduced to produce dehalogenated derivatives.

- Coupling Reactions : Utilized in reactions like Suzuki or Heck coupling to synthesize more complex organic molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Modulation : It may influence the activity of specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated a significant reduction in bacterial growth at concentrations around 50 µM, suggesting potential for development as an antibacterial agent.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 64 | 128 |

| Control (DMSO) | >128 | >128 |

Study 2: Antiproliferative Activity

In vitro assays demonstrated that this compound inhibited the growth of human gastric adenocarcinoma cell lines with an IC50 value of approximately 30 µM, indicating its potential as a therapeutic agent against cancer.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Bromo-1-chloro-3-ethoxybenzene | Lacks propoxy group | Moderate antimicrobial |

| 5-Bromo-1-chloro-2-propoxybenzene | Different substitution pattern | Lower antiproliferative |

| 5-Chloro-3-methoxybenzene | Different halogen and ether groups | Low activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.